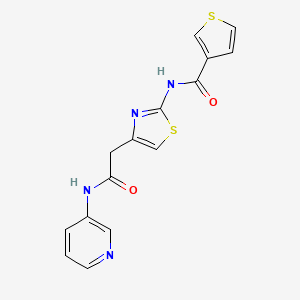
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H12N4O2S2 and its molecular weight is 344.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactivity
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide and its derivatives have been extensively studied in chemical synthesis. For instance, derivatives of thiophene, a closely related molecule, have been synthesized and investigated for their reactions with various aldehydes, showcasing diverse reaction sites and structural confirmations (Wen, 2011). Similarly, thiazole derivatives have been transformed into other compounds like 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates through chemical reactions (Albreht et al., 2009).
Pharmaceutical Synthesis
In the realm of pharmaceutical synthesis, this compound and its related derivatives have been utilized to create novel pharmaceutical compounds. For instance, Abdelrazek et al. (2008) synthesized new thieno[2,3-d]pyrimidine derivatives by reacting thiophene derivatives with various chemicals (Abdelrazek et al., 2008). Additionally, derivatives like ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate have been synthesized and their chemical reactions studied for potential applications in drug synthesis (Mohamed, 2021).
Antimicrobial and Anticancer Activity
Several studies have focused on the potential antimicrobial and anticancer activities of these derivatives. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have shown promise in in vitro cytotoxicity tests against various cancer cell lines (Atta & Abdel‐Latif, 2021). Furthermore, novel thiazole derivatives incorporating pyridine moiety have been assessed for their antimicrobial agents, showing significant inhibitory activity against various microorganisms (Khidre & Radini, 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug ritonavir, antifungal drug abafungin, and antineoplastic drugs bleomycine and tiazofurin . These suggest that the compound may interact with a variety of biological targets.
Mode of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound could interact with multiple biochemical pathways, depending on its specific biological target.
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . Depending on the specific biological target and context, the compound could potentially induce a variety of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N-(4-(2-oxo-2-(pyridin-3-ylamino)ethyl)thiazol-2-yl)thiophene-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the pyridine moiety can form hydrogen bonds with amino acid residues in enzyme active sites, modulating their catalytic activity . These interactions highlight the compound’s potential as an antioxidant and anti-inflammatory agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant response elements and enhancing cellular defense mechanisms against oxidative stress . Furthermore, it can modulate the expression of genes involved in inflammation, apoptosis, and cell proliferation, thereby impacting cell survival and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, the compound can activate transcription factors, such as Nrf2, leading to changes in gene expression and the activation of protective cellular pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to its gradual degradation, potentially reducing its efficacy over time . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its protective effects against oxidative stress and inflammation for several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antioxidant and anti-inflammatory effects, enhancing cellular defense mechanisms and reducing tissue damage . At higher doses, the compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain concentrations, necessitating careful dose titration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can modulate the activity of key metabolic enzymes, such as cytochrome P450s, influencing the metabolism of endogenous and exogenous compounds . Additionally, it can affect the levels of metabolites involved in oxidative stress and inflammation, contributing to its protective effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, the compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, the compound can modulate mitochondrial function and reduce oxidative stress, while in the nucleus, it can influence gene expression and cellular responses to stress . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1,3-thiazol-2-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c20-13(17-11-2-1-4-16-7-11)6-12-9-23-15(18-12)19-14(21)10-3-5-22-8-10/h1-5,7-9H,6H2,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNNLRQEAXAVHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)
![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)


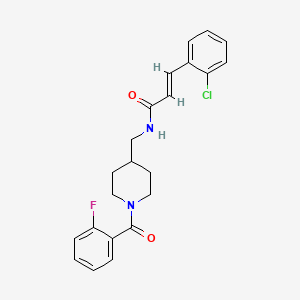
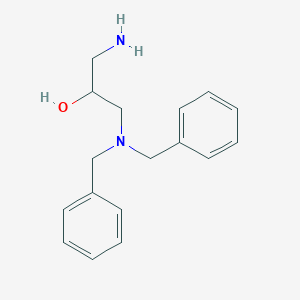
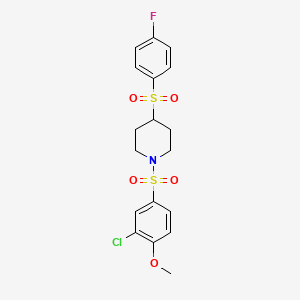
![Methyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate;hydrochloride](/img/structure/B2533243.png)
![4-ethoxy-3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2533247.png)

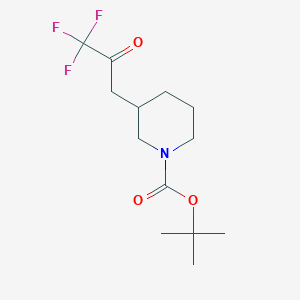
![N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2533251.png)

